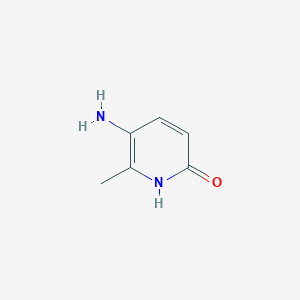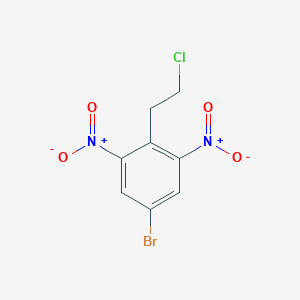![molecular formula C8H7BrN2 B1292637 5-溴-6-甲基-1H-吡咯并[2,3-b]吡啶 CAS No. 958358-00-4](/img/structure/B1292637.png)
5-溴-6-甲基-1H-吡咯并[2,3-b]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic compound that is part of a broader class of pyrrolopyridines. These compounds are of interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of the bromine atom makes these compounds suitable for further functionalization through various organic reactions, such as cross-coupling reactions.
Synthesis Analysis
The synthesis of related pyrrolopyridine compounds has been reported in several studies. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction and debenzylation steps . Another study reported the synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks through Fischer indole cyclization, highlighting the versatility of this method in introducing various substituents . These methods demonstrate the synthetic accessibility of brominated pyrrolopyridine derivatives.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using single-crystal X-ray diffraction data. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was elucidated, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . Similarly, the structures of novel 6-bromo-imidazo[4,5-b]pyridine derivatives were confirmed using monocrystalline X-ray crystallography . These studies provide insights into the solid-state geometry and intermolecular interactions of brominated pyrrolopyridines.
Chemical Reactions Analysis
Brominated pyrrolopyridines can undergo various chemical reactions due to the presence of the reactive bromine atom. For instance, carbon-carbon coupling reactions have been utilized to synthesize novel pyridine derivatives . The bromine atom in these compounds can act as a good leaving group, facilitating nucleophilic substitution or palladium-catalyzed cross-coupling reactions. The reactivity of these compounds makes them valuable intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrrolopyridines can be influenced by their molecular structure. Spectroscopic techniques such as FT-IR and NMR have been used to characterize these compounds . Density functional theory (DFT) calculations have provided insights into the vibrational frequencies, chemical shifts, and non-linear optical (NLO) properties of these molecules . Additionally, the antimicrobial activities of some brominated pyrrolopyridines have been tested, indicating potential biological applications .
科学研究应用
抗菌活性
5-溴-6-甲基-1H-吡咯并[2,3-b]吡啶: 衍生物已被探索为潜在的抗菌剂。该化合物所属的吡咯并嘧啶骨架已显示出对各种微生物菌株的有效性。 研究人员合成了许多衍生物以测试其抑制微生物生长的功效,其中一些化合物表现出有希望的结果 .
抗炎特性
吡咯并嘧啶衍生物的抗炎潜力是另一个令人感兴趣的领域。这些化合物可以被设计为靶向特定的炎症通路,为治疗慢性炎症性疾病提供新的途径。 5-溴-6-甲基-1H-吡咯并[2,3-b]吡啶 的结构灵活性允许通过药物化学方法优化其抗炎特性 .
抗病毒应用
吡咯并嘧啶衍生物因其抗病毒活性而受到研究。这些化合物干扰病毒复制的能力使其成为开发新型抗病毒药物的候选者。 对这些衍生物的抗病毒作用机制的研究正在进行,其中一些显示出对关键病毒酶的抑制作用 .
抗真菌用途
由于有效的抗真菌药物数量有限,真菌感染构成了一项重大挑战。5-溴-6-甲基-1H-吡咯并[2,3-b]吡啶及其衍生物正在研究其抗真菌特性。 目标是开发能够克服耐药性并为真菌病提供更有效治疗的化合物 .
抗氧化作用
吡咯并嘧啶衍生物的抗氧化能力是另一个有希望的领域。这些化合物可以中和自由基并减少氧化应激,而氧化应激与各种疾病有关。 通过修饰5-溴-6-甲基-1H-吡咯并[2,3-b]吡啶的核心结构,研究人员旨在增强其抗氧化作用 .
抗肿瘤和激酶抑制活性
吡咯并嘧啶衍生物,包括5-溴-6-甲基-1H-吡咯并[2,3-b]吡啶,在癌症治疗中显示出潜力。它们抑制激酶的能力(激酶在癌症中经常失调)使它们成为有价值的抗肿瘤剂。 研究集中在了解结构-活性关系以开发更有效和更具选择性的激酶抑制剂 .
作用机制
Target of Action
The primary target of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs by forming a hydrogen bond with G485, a residue close to the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring . This interaction inhibits the receptor’s activity, thereby disrupting the downstream signaling pathways .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine disrupts these pathways, affecting various biological processes .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
In vitro studies have shown that 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
生化分析
Biochemical Properties
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes and proteins. It has been found to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they can inhibit the activity of these receptors, which are involved in various cellular processes such as cell proliferation, differentiation, and survival.
Cellular Effects
The effects of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine on various types of cells and cellular processes have been extensively studied. This compound has been shown to inhibit the proliferation of cancer cells, particularly breast cancer cells . It induces apoptosis (programmed cell death) and inhibits cell migration and invasion. Additionally, it influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival .
Molecular Mechanism
At the molecular level, 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and induction of apoptosis. The compound forms hydrogen bonds with specific amino acids in the FGFRs, stabilizing its binding and enhancing its inhibitory effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cellular functions, including reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as weight loss, organ toxicity, and behavioral changes. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing side effects .
Metabolic Pathways
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments. The compound’s distribution is also affected by its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is primarily in the cytoplasm and nucleus . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The compound’s activity and function can be influenced by its localization, as it interacts with various biomolecules within these subcellular regions .
属性
IUPAC Name |
5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-7(9)4-6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWNOYGPTTTZOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CNC2=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646841 |
Source


|
| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
958358-00-4 |
Source


|
| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



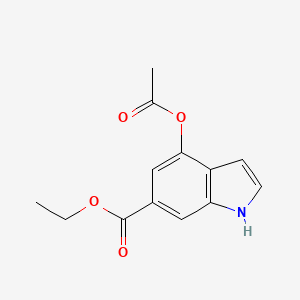
![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)
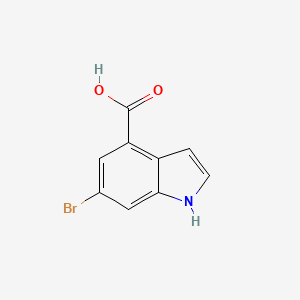
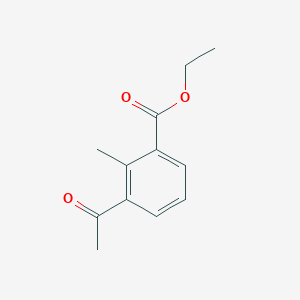

![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)
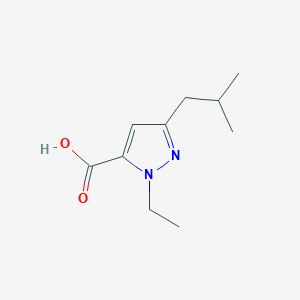

![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol](/img/structure/B1292572.png)
![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)
